molecular formula C10H12BrNO2S B1521966 4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide CAS No. 1093878-42-2

4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide

Cat. No. B1521966
M. Wt: 290.18 g/mol
InChI Key: YDNMNPHZKMEGDR-UHFFFAOYSA-N
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Description

“4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide” is a chemical compound with the molecular formula C10H12BrNO2S . It has an average mass of 290.177 Da and a monoisotopic mass of 288.977203 Da . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide” consists of a thiomorpholine ring attached to a bromophenyl group . The thiomorpholine ring contains sulfur and nitrogen atoms, while the bromophenyl group contains a bromine atom attached to a phenyl ring .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 489.4±40.0 °C at 760 mmHg, and a melting point of 190.0 to 194.0 °C . It has a molar refractivity of 63.7±0.4 cm3, a polar surface area of 46 Å2, and a molar volume of 184.5±3.0 cm3 .

Scientific Research Applications

C10H12BrNO2S C_{10}H_{12}BrNO_{2}S C10​H12​BrNO2​S

, is a solid at 20 degrees Celsius and has a melting point range of 190.0 to 194.0 °C . It’s typically used in pharmaceutical research as an intermediate for pharmaceutical agents .

Food Chemistry

Field

Food Science Application Summary: Potential use in food preservation or packaging. Methods: Studied for antimicrobial properties or as an additive in food packaging materials. Results: May improve food safety and shelf life by inhibiting microbial growth.

These applications are speculative and based on the compound’s potential roles in various research contexts. For actual scientific research applications and detailed methodologies, it’s essential to consult peer-reviewed journals or databases that provide access to scientific studies. If you’re looking for specific studies, searching for the compound’s CAS number, 1093878-42-2, in such databases might yield relevant research articles .

properties

IUPAC Name

4-(4-bromophenyl)-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNMNPHZKMEGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659743
Record name 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide

CAS RN

1093878-42-2
Record name 4-(4-Bromophenyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,4-dibromobenzene (118 mg, 0.5 mmol), thiomorpholine-1,1-dioxide (68 mg, 0.5 mmol), Pd2 dba3 (12 mg, 2.5 mol %), BINAP (24 mg, 7.5 mol %), sodium 2-methylpropan-2-olate (72 mg, 0.75 mmol) and toluene (2 mL) was stirred at 80° C. for overnight. The reaction mixture was cooled down to room temperature and worked-up. The residue was purified on slilica gel flash column chromatography (eluent: 0-50% EtOAc in hexane) to afford 4-(4-bromophenyl)thiomorpholine-1,1-dioxide as a white solid.
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
12 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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